(S)-2-Isopropylmorpholine
Overview
Description
(S)-2-Isopropylmorpholine is a chiral morpholine derivative characterized by the presence of an isopropyl group at the second position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Isopropylmorpholine typically involves the reaction of morpholine with isopropyl halides under basic conditions. One common method is the alkylation of morpholine using isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods using transition metal catalysts can also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Isopropylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(S)-2-Isopropylmorpholine has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Isopropylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
®-2-Isopropylmorpholine: The enantiomer of (S)-2-Isopropylmorpholine, differing in the spatial arrangement of the isopropyl group.
2-Methylmorpholine: A structurally similar compound with a methyl group instead of an isopropyl group.
2-Ethylmorpholine: Another analog with an ethyl group at the second position.
Uniqueness: this compound is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it interacts with. This chiral specificity makes it valuable in asymmetric synthesis and in the development of enantioselective drugs.
Properties
IUPAC Name |
(2S)-2-propan-2-ylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBOOEPFXFVICE-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718898 | |
Record name | (2S)-2-(Propan-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286768-31-7 | |
Record name | (2S)-2-(Propan-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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